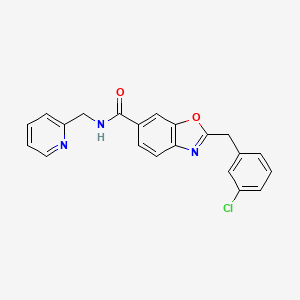
2-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorobenzyl)-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in literature and is synthesized using a specific method.
作用机制
The mechanism of action of Compound X is complex and involves multiple pathways. It has been found to target various cellular processes, including DNA replication, protein synthesis, and cell signaling. In cancer cells, Compound X induces apoptosis by activating caspases and inhibiting Bcl-2 expression. In inflammation, Compound X inhibits the activation of NF-κB by blocking IκB kinase activity. In neurology, Compound X has been found to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and growth.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects in various cell types. It can modulate the expression of various genes and proteins involved in cellular processes such as cell cycle, apoptosis, and inflammation. It can also alter the levels of neurotransmitters and hormones in the brain, leading to improved cognitive function and neuroprotection.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments, including its high potency and specificity for various cellular processes. It can also be easily synthesized using the established method. However, there are some limitations to its use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on Compound X. One area of interest is the development of more potent and selective analogs of Compound X for use in cancer and inflammation research. Another area of interest is the investigation of the effects of Compound X on other cellular processes, such as autophagy and DNA repair. Additionally, the potential use of Compound X in combination therapy with other drugs is an area of interest for future research.
合成方法
The synthesis of Compound X involves the reaction of 2-aminobenzoic acid with 3-chlorobenzyl chloride and pyridine in the presence of a base. The resulting intermediate is then treated with 2-formylpyridine and ammonium acetate to obtain the final product.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, Compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that Compound X can reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurology, Compound X has been found to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-5-3-4-14(10-16)11-20-25-18-8-7-15(12-19(18)27-20)21(26)24-13-17-6-1-2-9-23-17/h1-10,12H,11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEIROLHJSSZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)carbonyl]glycinate](/img/structure/B6027489.png)
![[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B6027506.png)
![1-(2-phenylethyl)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6027511.png)
![6-amino-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6027516.png)
![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6027539.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6027541.png)
![3-methoxy-1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}piperidine](/img/structure/B6027544.png)
![2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6027549.png)


![(2-{4-[(2-methoxy-4-quinolinyl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6027570.png)
![6-tert-butyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6027574.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)